6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate
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Overview
Description
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with a benzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate typically involves the condensation of 4-(N,N-diethylsulfamoyl)benzoic acid with 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine. This reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methyl-3-amino-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate.
Reduction: Formation of 6-methyl-3-nitro-2-hydroxy-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate.
Substitution: Formation of various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism of action of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may modulate cellular signaling pathways by interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
- N-(2’-Methyl-3’-nitro-1’-oxo-4’-pyridyl)acetamide
Uniqueness
Compared to similar compounds, 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate stands out due to its unique combination of a pyridine ring and a benzoate ester with a diethylsulfamoyl group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-(diethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7S/c1-4-19(5-2)28(25,26)13-8-6-12(7-9-13)17(22)27-14-10-11(3)18-16(21)15(14)20(23)24/h6-10H,4-5H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYZSRZPNFOSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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